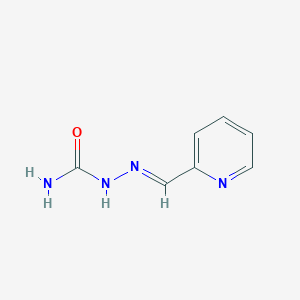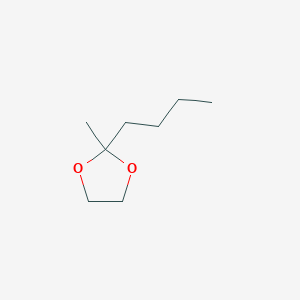
2-Butyl-2-methyl-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-2-methyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. This compound is also known as BMD and is a cyclic acetal. It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol.
Wirkmechanismus
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxolane is not well understood. However, it is believed that its cyclic structure allows it to act as a protecting group for aldehydes and ketones. It can also act as a nucleophile in some reactions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 2-Butyl-2-methyl-1,3-dioxolane. However, it has been shown to have low toxicity and is not expected to cause harm to humans or animals when used in laboratory settings.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Butyl-2-methyl-1,3-dioxolane in laboratory experiments is its high boiling point and low vapor pressure. This makes it an ideal solvent for reactions that require high temperatures. Additionally, its non-polar nature makes it an excellent solvent for non-polar compounds. However, one limitation of using 2-Butyl-2-methyl-1,3-dioxolane is that it is not a universal solvent and may not be suitable for all types of reactions.
Zukünftige Richtungen
There are many future directions for the use of 2-Butyl-2-methyl-1,3-dioxolane in scientific research. One area of interest is its potential use as a green solvent. Its low toxicity and low environmental impact make it an attractive alternative to traditional solvents. Additionally, further research is needed to understand its mechanism of action and to identify new applications for this compound in organic synthesis.
Conclusion:
In conclusion, 2-Butyl-2-methyl-1,3-dioxolane is a useful compound in scientific research due to its solvent and reagent properties. Its high boiling point and low toxicity make it an ideal solvent for many laboratory experiments. While there is still much to learn about its mechanism of action, there are many potential future applications for this compound in organic synthesis and as a green solvent.
Synthesemethoden
The synthesis of 2-Butyl-2-methyl-1,3-dioxolane is typically done through a reaction between butanal and methyl vinyl ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The product is then purified through distillation and recrystallization. This method has been used successfully in many laboratories, and the yield is typically high.
Wissenschaftliche Forschungsanwendungen
2-Butyl-2-methyl-1,3-dioxolane has many scientific research applications. It is commonly used as a solvent for organic compounds, as it is a non-polar solvent that is soluble in many organic solvents. It has also been used as a reagent in organic synthesis. Additionally, 2-Butyl-2-methyl-1,3-dioxolane has been used as a flavoring agent in the food industry due to its fruity aroma.
Eigenschaften
CAS-Nummer |
14447-27-9 |
|---|---|
Produktname |
2-Butyl-2-methyl-1,3-dioxolane |
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-butyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
WPNRGSXMXKEVEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C |
Kanonische SMILES |
CCCCC1(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



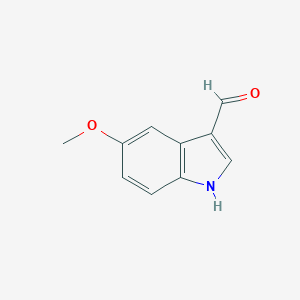
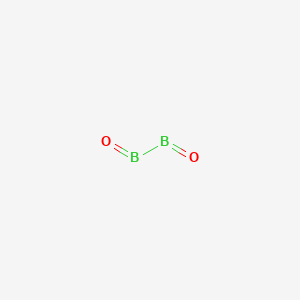
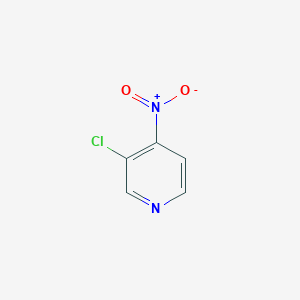
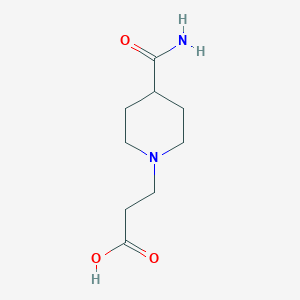
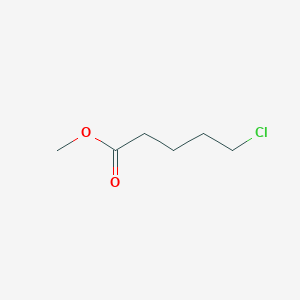
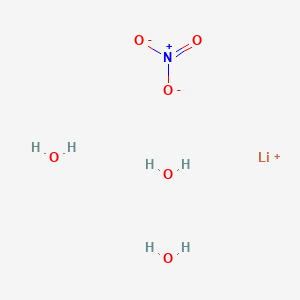





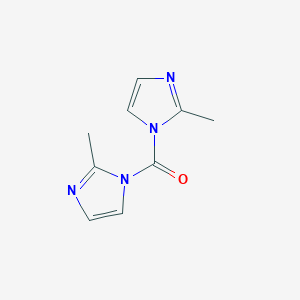
![1-Octanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B80124.png)
